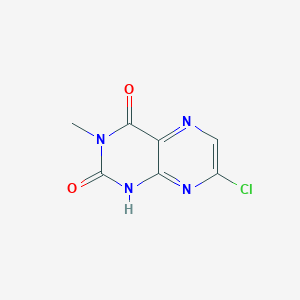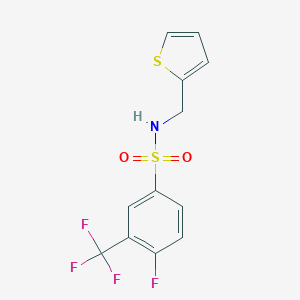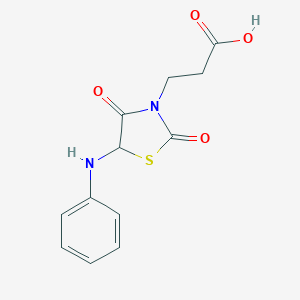
7-chloro-3-methyl-2,4(1H,3H)-pteridinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-chloro-3-methyl-2,4(1H,3H)-pteridinedione, also known as 7-chloro-3-methyl-1,2,4-triazolo[4,3-a]pteridine-2,4-dione or simply as Methylchloroisothiazolinone, is a chemical compound that has been widely used in scientific research for various purposes. This compound is a heterocyclic organic compound that contains both nitrogen and oxygen atoms in its structure. It has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively.
作用机制
The mechanism of action of 7-chloro-3-methyl-2,4(1H,3H)-pteridinedioneethyl-2,4(1H,3H)-pteridinedione involves its ability to disrupt the cell membrane of microorganisms, leading to their death. This is achieved through the inhibition of certain enzymes and metabolic pathways that are essential for the survival of these microorganisms. The compound also has the ability to penetrate the cell walls of microorganisms, which enhances its antimicrobial properties.
Biochemical and Physiological Effects:
7-chloro-3-methyl-2,4(1H,3H)-pteridinedioneethyl-2,4(1H,3H)-pteridinedione has been shown to have a wide range of biochemical and physiological effects. It has been found to be toxic to various microorganisms, including bacteria, fungi, and algae. It has also been shown to have cytotoxic effects on certain human cell lines, such as HeLa cells. In addition, the compound has been found to have anti-inflammatory properties, which may be useful in the treatment of certain inflammatory conditions.
实验室实验的优点和局限性
One of the main advantages of using 7-chloro-3-methyl-2,4(1H,3H)-pteridinedioneethyl-2,4(1H,3H)-pteridinedione in lab experiments is its broad-spectrum antimicrobial activity. This makes it useful in a wide range of applications, including the preservation of biological samples and the sterilization of laboratory equipment. However, the compound also has certain limitations, such as its potential toxicity to humans and animals, as well as its potential to cause environmental damage if not handled properly.
未来方向
There are several future directions for research on 7-chloro-3-methyl-2,4(1H,3H)-pteridinedioneethyl-2,4(1H,3H)-pteridinedione. One area of interest is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of interest is the investigation of the compound's potential as a therapeutic agent, particularly in the treatment of inflammatory conditions and certain types of cancer. Additionally, further research is needed to fully understand the compound's mechanism of action and its potential impact on human health and the environment.
合成方法
The synthesis of 7-chloro-3-methyl-2,4(1H,3H)-pteridinedioneethyl-2,4(1H,3H)-pteridinedione has been achieved using various methods. One of the most commonly used methods involves the reaction of 4-chloro-5-methyl-1,2-phenylenediamine with chloroacetic acid in the presence of sodium hydroxide. This reaction leads to the formation of 7-chloro-3-methyl-2,4(1H,3H)-pteridinedioneethyl-1,2,4-triazolo[4,3-a]pteridine-2,4-dione as the final product. Other methods involve the use of different starting materials and reagents, such as 4-chloro-5-methyl-1,2-diaminobenzene, acetic anhydride, and sodium azide.
科学研究应用
7-chloro-3-methyl-2,4(1H,3H)-pteridinedioneethyl-2,4(1H,3H)-pteridinedione has been widely used in scientific research for various purposes. One of its main applications is in the field of microbiology, where it is used as a preservative in many products, such as cosmetics, personal care products, and household cleaning products. It has also been used as a biocide in industrial water treatment systems, as well as in the preservation of food and beverages.
属性
分子式 |
C7H5ClN4O2 |
|---|---|
分子量 |
212.59 g/mol |
IUPAC 名称 |
7-chloro-3-methyl-1H-pteridine-2,4-dione |
InChI |
InChI=1S/C7H5ClN4O2/c1-12-6(13)4-5(11-7(12)14)10-3(8)2-9-4/h2H,1H3,(H,10,11,14) |
InChI 键 |
FJRVLUNSKIZIED-UHFFFAOYSA-N |
SMILES |
CN1C(=O)C2=NC=C(N=C2NC1=O)Cl |
规范 SMILES |
CN1C(=O)C2=NC=C(N=C2NC1=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-{4-[2-(3,4-Dimethyl-phenoxy)-acetylamino]-phenyl}-benzamide](/img/structure/B246348.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B246350.png)
![1,4-Bis[(4-ethylphenyl)sulfonyl]piperazine](/img/structure/B246352.png)
![Isopropyl 4-[(phenylacetyl)amino]benzoate](/img/structure/B246354.png)
![4-Chloro-3-[(trifluoroacetyl)amino]benzoic acid](/img/structure/B246355.png)
![2-benzyl-1-[(5-methoxy-2,4-dimethylphenyl)sulfonyl]-4,5-dihydro-1H-imidazole](/img/structure/B246357.png)

![1-[(3-ethoxy-4-fluorophenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B246362.png)



